Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS, CAS 90030-48-1) is a bench-stable, commercially available sulfinate transfer agent widely utilized in the synthesis of complex sulfones, sulfonamides, and sulfinic acid salts. Unlike traditional sulfonylation protocols that rely on corrosive sulfonyl chlorides or toxic sulfur dioxide gas, SMOPS functions as a highly efficient "masked" sulfinate. It readily couples with alkyl and aryl halides to form β-ester sulfone intermediates, which can be subsequently unmasked under exceptionally mild basic conditions to yield the desired sulfinate. This reagent is particularly prized in pharmaceutical and agrochemical procurement for its outstanding functional group tolerance, enabling late-stage functionalization without the need for harsh organometallic reagents or strong oxidants [1].
Substituting SMOPS with conventional reagents like sulfur dioxide gas, DABSO, or Rongalite often compromises process scalability and substrate scope. Traditional SO2 insertion requires highly nucleophilic organolithium or Grignard reagents, which strictly preclude the presence of electrophilic functional groups such as ketones, esters, or reactive heterocycles. Alternatively, utilizing sulfonyl chlorides necessitates harsh oxidative preparation steps that can degrade sensitive active pharmaceutical ingredients (APIs). Even other masked sulfinates like Rongalite release reactive formaldehyde upon deprotection, potentially leading to unwanted side reactions. SMOPS uniquely circumvents these issues by utilizing a clean β-elimination mechanism—releasing volatile methyl acrylate—under mild basic conditions, ensuring that generic substitution inevitably leads to lower yields or complete synthetic failure in highly functionalized targets [1].
Traditional synthesis of aryl sulfinates requires the reaction of SO2 with Grignard or organolithium reagents, which destroys electrophilic functional groups. SMOPS enables direct coupling with alkyl and aryl halides followed by mild basic cleavage, bypassing organometallics entirely. Studies demonstrate that SMOPS successfully functionalizes substrates containing esters, ketones, and heterocycles that yield 0% product under traditional SO2/organolithium conditions, achieving high overall yields for the protected sulfinate [1].
| Evidence Dimension | Yield of sulfinate/sulfonamide in presence of electrophilic groups |
| Target Compound Data | High yields (typically >70-90%) via SMOPS coupling and beta-elimination |
| Comparator Or Baseline | SO2 + Organolithium/Grignard (0% yield due to functional group destruction) |
| Quantified Difference | Complete preservation of sensitive functional groups vs. total degradation |
| Conditions | Coupling of functionalized aryl/alkyl halides followed by unmasking |
Allows procurement teams to source a single reagent for late-stage API functionalization without requiring costly protecting group chemistry.
The industrial utility of a masked sulfinate depends heavily on the conditions required to liberate the active sulfinate species. The β-ester sulfone intermediate generated from SMOPS undergoes extremely rapid and mild deprotection. Exposure to 1.0 equivalent of sodium methoxide in methanol/THF at room temperature achieves complete conversion to the free sulfinate salt in just 15 minutes. In contrast, alternative protecting strategies often require strong acids, elevated temperatures, or harsh nucleophiles that can compromise the target molecule's integrity [1].
| Evidence Dimension | Deprotection Conditions and Time |
| Target Compound Data | 1.0 equiv NaOMe, Room Temperature, 15 minutes |
| Comparator Or Baseline | Standard robust sulfone protecting groups (e.g., requiring strong acid or reflux) |
| Quantified Difference | Near-instantaneous unmasking at ambient temperature with mild base |
| Conditions | Cleavage of the β-ester sulfone intermediate to yield the sulfinate salt |
Minimizes cycle times and energy costs in manufacturing while preventing degradation of thermally sensitive intermediates.
From a procurement and plant safety perspective, the physical form of sulfonylation reagents is critical. SMOPS is a non-hygroscopic, bench-stable solid powder that can be stored at room temperature under an inert atmosphere for extended periods. This provides a massive operational advantage over sulfur dioxide (a toxic, corrosive gas requiring specialized mass flow controllers and safety scrubbing) and sulfonyl chlorides (which are highly moisture-sensitive and degrade rapidly upon atmospheric exposure) [1].
| Evidence Dimension | Physical State and Handling Requirements |
| Target Compound Data | Bench-stable solid, standard weighing and handling |
| Comparator Or Baseline | Sulfur dioxide (Toxic gas) / Sulfonyl chlorides (Moisture-sensitive liquids/solids) |
| Quantified Difference | Elimination of specialized gas-handling and anhydrous storage requirements |
| Conditions | Standard laboratory or pilot-plant storage and dispensing |
Dramatically reduces environmental, health, and safety (EHS) overhead and simplifies supply chain logistics.
Recent advancements have further optimized the use of SMOPS in cross-coupling reactions. While early protocols required large excesses of copper, modern methods utilize SMOPS with substoichiometric copper (e.g., 10 mol % CuI) to couple with aryl iodides under mild, base-free conditions. This process generates masked (hetero)aryl sulfinates in excellent yields (often >80%), which can be telescoped directly into sulfonamide or sulfone synthesis, outperforming traditional multi-step thiol oxidation routes that require stoichiometric harsh oxidants [1].
| Evidence Dimension | Catalyst Loading and Step Economy |
| Target Compound Data | 10 mol % Cu catalyst, 1-step to masked sulfinate |
| Comparator Or Baseline | Traditional thiol oxidation (Multi-step, harsh oxidants) |
| Quantified Difference | Reduction in synthetic steps and elimination of stoichiometric oxidants |
| Conditions | Copper-catalyzed coupling of aryl iodides with SMOPS |
Lowers catalyst costs and improves overall process mass intensity (PMI) for industrial-scale sulfonylation.
SMOPS is the ideal choice for introducing a sulfonamide group onto a complex, highly functionalized drug candidate where traditional Grignard/SO2 methods would destroy existing esters, ketones, or nitriles. Its mild β-elimination deprotection ensures the integrity of the API backbone [1].
Because the β-elimination of the SMOPS-derived intermediate is exceptionally mild and fast (15 mins at RT), it can be telescoped in a single reaction vessel. After initial alkylation, base is added to release the sulfinate, followed immediately by an electrophile to form unsymmetrical dialkyl or aryl-alkyl sulfones, streamlining process workflows [2].
SMOPS is highly suited for functionalizing pyridine and other heterocycle derivatives, which are notoriously difficult to metalate cleanly. Copper-catalyzed coupling with heteroaryl halides provides a direct, scalable route to heteroaryl sulfinates without requiring cryogenic lithiation[3].
Irritant